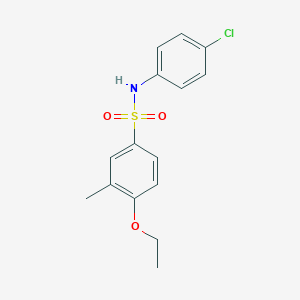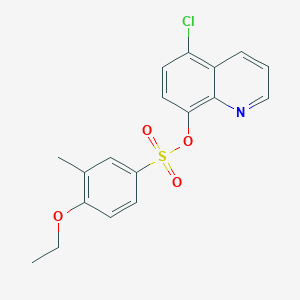
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide, also known as CDNB, is a chemical compound that has been extensively studied for its applications in scientific research. CDNB is a sulfonamide derivative that is widely used as a substrate in enzyme assays, as a model substrate for glutathione S-transferases (GSTs), and as a probe to study drug metabolism and toxicity.
Mecanismo De Acción
The mechanism of action of 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide involves its conjugation with GSH by GSTs. This reaction results in the formation of a thioether adduct, which is then eliminated from the body. 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide is also a competitive inhibitor of GSTs, which means that it can bind to the active site of the enzyme and prevent the binding of other substrates.
Biochemical and Physiological Effects:
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been shown to induce oxidative stress and DNA damage in cells. It has also been reported to cause apoptosis, or programmed cell death, in various cell types. 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been used as a model substrate to study the metabolism and toxicity of drugs and environmental pollutants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has several advantages as a substrate in enzyme assays. It is a stable and commercially available compound that can be easily synthesized in the laboratory. 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide is also a relatively inexpensive substrate that can be used in high-throughput screening assays. However, 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has some limitations as a substrate. It is not a natural substrate for GSTs, and its metabolism by the enzyme may not accurately reflect the metabolism of other xenobiotics.
Direcciones Futuras
There are several future directions for research on 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide. One area of research is the development of new GST inhibitors based on the structure of 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide. These inhibitors could be used as potential anticancer agents, as GSTs are overexpressed in many types of cancer cells. Another area of research is the use of 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide as a model substrate to study the metabolism and toxicity of emerging environmental pollutants, such as microplastics and per- and polyfluoroalkyl substances (PFAS). Finally, 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide could be used as a tool to study the role of GSTs in drug metabolism and drug-drug interactions.
Métodos De Síntesis
The synthesis of 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide involves the reaction of 4-chloro-2,5-dimethylpyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield the final product, 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide has been used in a wide range of scientific research applications. It is commonly used as a substrate in enzyme assays to measure the activity of GSTs, which are a family of enzymes that play a crucial role in the detoxification of xenobiotics. GSTs catalyze the conjugation of glutathione (GSH) to electrophilic compounds, including 4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide, which leads to their elimination from the body.
Propiedades
Nombre del producto |
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H13ClN2O2S |
Peso molecular |
296.77 g/mol |
Nombre IUPAC |
4-chloro-2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-8-12(10(2)7-11(9)14)19(17,18)16-13-5-3-4-6-15-13/h3-8H,1-2H3,(H,15,16) |
Clave InChI |
HPVMCIBWEGGSDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC=N2 |
SMILES canónico |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)



![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)




